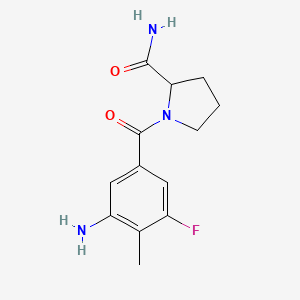![molecular formula C17H21NO2 B7575486 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol is not fully understood, but it is believed to act on various targets in the body such as ion channels, receptors, and enzymes. 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has been found to inhibit the activity of certain enzymes such as protein kinase C and tyrosine kinase, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has been found to have various biochemical and physiological effects in the body. It has been shown to have antioxidant and anti-inflammatory properties, which can protect cells from damage and reduce inflammation. 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has also been found to have an effect on the cardiovascular system by increasing blood flow and reducing blood pressure.
実験室実験の利点と制限
One advantage of using 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol in lab experiments is its potential to inhibit cancer cell growth and proliferation. Another advantage is its neuroprotective effect, which can be useful in studying neurodegenerative diseases. However, one limitation of using 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol. One direction is to further investigate its mechanism of action and identify its specific targets in the body. Another direction is to study its potential applications in other fields such as inflammation and autoimmune diseases. Additionally, research can be conducted to optimize the synthesis method of 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol to improve its yield and purity.
Conclusion:
In conclusion, 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol can potentially lead to the development of new treatments and therapies for various diseases.
合成法
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with nitroethane, followed by reduction and reductive amination. The final product is obtained through a palladium-catalyzed hydrogenation reaction.
科学的研究の応用
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has been studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular disease. In cancer research, 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has shown promising results in inhibiting the growth and proliferation of cancer cells. In neuroprotection, 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has been found to have a protective effect on neurons against oxidative stress and inflammation. In cardiovascular disease, 2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol has been shown to have a vasodilatory effect, which can potentially be used to treat hypertension.
特性
IUPAC Name |
2-[1-[(3-methoxyphenyl)methylamino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-16(15-9-4-5-10-17(15)19)18-12-13-7-6-8-14(11-13)20-2/h4-11,16,18-19H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWJHJNPNYKDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
![3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575405.png)
![3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575408.png)
![3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)
![3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575420.png)

![3-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575433.png)
![3-[(Pyridine-2-carbonylamino)methyl]benzoic acid](/img/structure/B7575438.png)
![N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine](/img/structure/B7575445.png)
![3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid](/img/structure/B7575469.png)
![3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)
![3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)
![5-chloro-2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7575492.png)
